

Application Notes and Protocols for Avelumab in Combination Cancer Therapies

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Compound of Interest

Compound Name: *Disomotide*

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Introduction

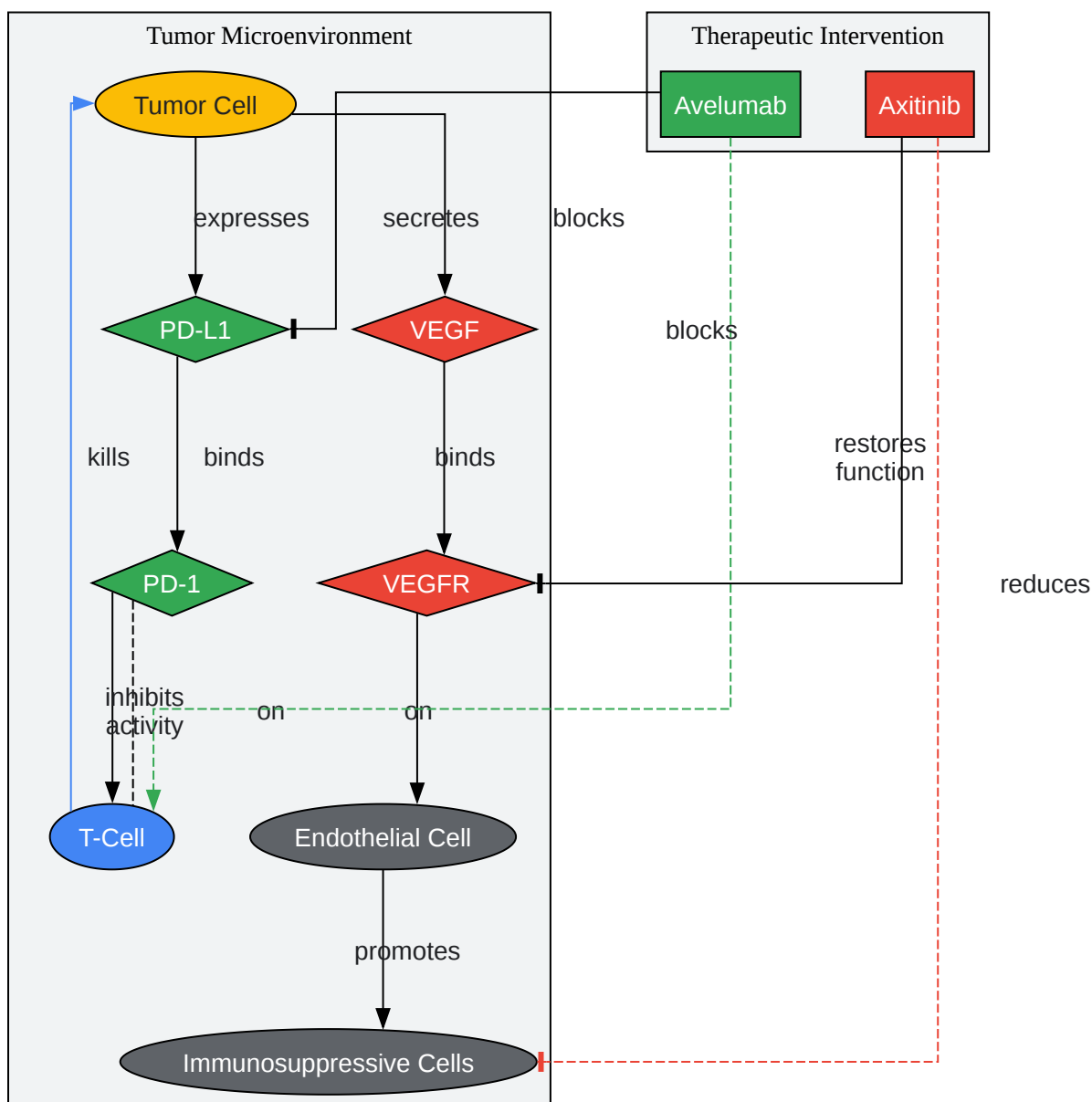
Avelumab is a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody that has demonstrated significant clinical activity in various malignancies. By blocking the interaction between PD-L1 and its receptor, PD-1, avelumab restores anti-tumor T-cell function and enhances the body's ability to recognize and eliminate cancer cells.[1][2] To further improve clinical outcomes, avelumab is being extensively investigated in combination with other therapeutic modalities, including targeted therapies, chemotherapies, and radiotherapy. The rationale behind these combination strategies is to leverage synergistic mechanisms of action, overcome resistance, and enhance the durability of anti-tumor responses.

These application notes provide a comprehensive overview of key avelumab combination therapies, summarizing clinical data and providing detailed experimental protocols for researchers.

Avelumab in Combination with Anti-Angiogenic Agents

Avelumab and Axitinib for Advanced Renal Cell Carcinoma (aRCC)

Mechanism of Action: The combination of avelumab with a vascular endothelial growth factor receptor (VEGFR) inhibitor like axitinib is based on the interplay between the immune system and angiogenesis.[3] Tumor angiogenesis promotes an immunosuppressive microenvironment. [3][4] By inhibiting VEGFR, axitinib can decrease immunosuppressive cells, increase T-cell infiltration, and potentially enhance the anti-tumor activity of avelumab. Avelumab, in turn, restores anti-tumor T-cell function by blocking the PD-L1/PD-1 pathway.



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Caption: Synergistic mechanism of Avelumab and Axitinib.

Clinical Data Summary: The JAVELIN Renal 101 trial was a pivotal phase III study that evaluated the efficacy and safety of avelumab plus axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma.

Table 1: Efficacy of Avelumab + Axitinib in aRCC (JAVELIN Renal 101).

Endpoint	Avelumab + Axitinib (n=442)	Sunitinib (n=444)	Hazard Ratio (95% CI)	p-value
Median Progression- Free Survival (Overall Population)	13.8 months	8.4 months	0.69 (0.57-0.84)	<0.001
Median Progression-Free Survival (PD-L1+ Population)	13.8 months	7.2 months	0.61 (0.48-0.79)	<0.001
Objective Response Rate (Overall Population)	51.4%	25.7%	N/A	<0.001

| Objective Response Rate (PD-L1+ Population) | 55.2% | 25.5% | N/A | <0.001 |

Data from the JAVELIN Renal 101 trial.

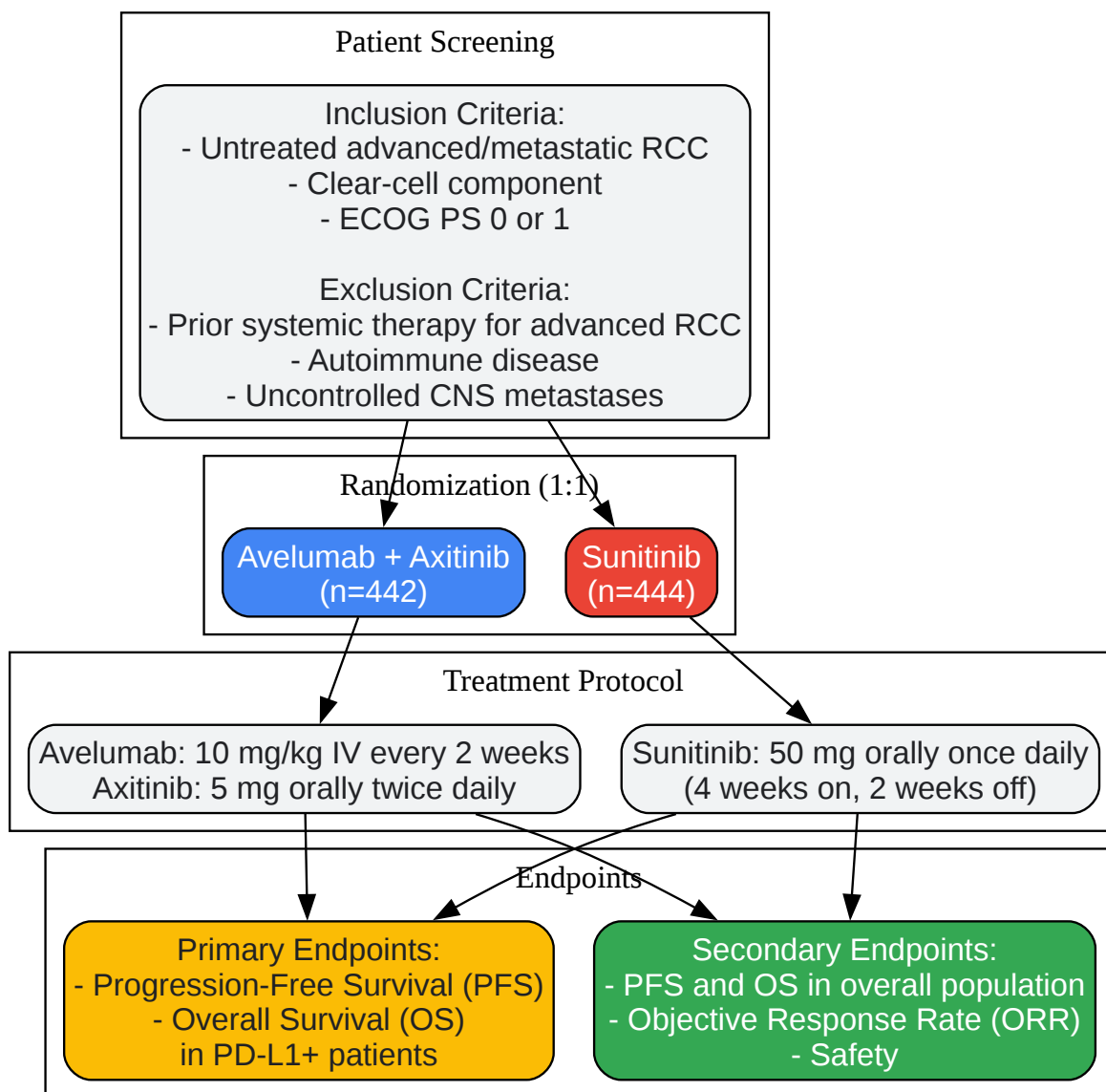
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in JAVELIN Renal 101.

Adverse Event	Avelumab + Axitinib (n=434)	Sunitinib (n=439)
Hypertension	25%	15%
Diarrhea	7%	5%
Hand-foot syndrome	6%	9%
Fatigue	5%	7%

| Increased ALT/AST | 13% / 8% | 3% / 4% |

Data from the JAVELIN Renal 101 trial.

Experimental Protocol: JAVELIN Renal 101 (Phase III).



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Caption: JAVELIN Renal 101 experimental workflow.

Avelumab in Combination with PARP Inhibitors

Avelumab and Talazoparib for Advanced Solid Tumors

Mechanism of Action: Preclinical data suggest that Poly (ADP-ribose) polymerase (PARP) inhibitors can have synergistic activity with immune checkpoint inhibitors. PARP inhibitors, like talazoparib, induce DNA damage, which may increase tumor antigenicity and upregulate PD-L1 expression, thereby sensitizing tumors to PD-L1 blockade by avelumab.

Clinical Data Summary: The JAVELIN PARP Medley trial, a phase Ib/II study, investigated the combination of avelumab and talazoparib in various advanced solid tumors.

Table 3: Efficacy of Avelumab + Talazoparib in JAVELIN PARP Medley (Phase II).

Tumor Type	Number of Patients	Objective Response Rate (ORR)	Median Duration of Response (DOR)
Triple-Negative Breast Cancer (TNBC)	22	18.2%	11.1 months
HR+/HER2- DDR+ Breast Cancer	23	34.8%	15.7 months
BRCA1/2-altered Ovarian Cancer (platinum-sensitive)	11	63.6%	Not Reached
Urothelial Cancer	40	15.0%	Not Reached

| DDR-positive NSCLC | 5 | 20.0% | 11.1 months |

Data from the JAVELIN PARP Medley trial.

Table 4: Common Grade ≥3 Treatment-Related Adverse Events in JAVELIN PARP Medley.

Adverse Event	Percentage of Patients (n=223)
Anemia	33.6%
Thrombocytopenia	21.5%

| Neutropenia | 13.9% |

Data from the JAVELIN PARP Medley trial.

Experimental Protocol: JAVELIN PARP Medley (Phase Ib/II).

- Study Design: Open-label, multicenter, non-randomized basket trial.
- Patient Population: Patients with advanced solid tumors, enrolled in specific cohorts based on tumor type and/or molecular alterations.
- Treatment:
 - Phase Ib (Dose Escalation): To determine the recommended phase 2 dose (RP2D).
 - Phase II (Dose Expansion): Avelumab 800 mg IV every 2 weeks plus talazoparib 1 mg orally once daily.
- Primary Endpoints:
 - Phase Ib: Dose-limiting toxicities.
 - Phase II: Confirmed objective response rate (ORR).
- Secondary Endpoints: Safety, duration of response (DOR), and progression-free survival (PFS).

Avelumab as Maintenance Therapy with Chemotherapy

Avelumab for Advanced Urothelial Carcinoma

Rationale: For patients with advanced urothelial carcinoma who have not progressed on first-line platinum-based chemotherapy, maintenance therapy with an immune checkpoint inhibitor aims to prolong the duration of response and improve overall survival.

Clinical Data Summary: The JAVELIN Bladder 100 trial was a landmark phase III study that established avelumab as a new standard of care for first-line maintenance treatment in this

setting.

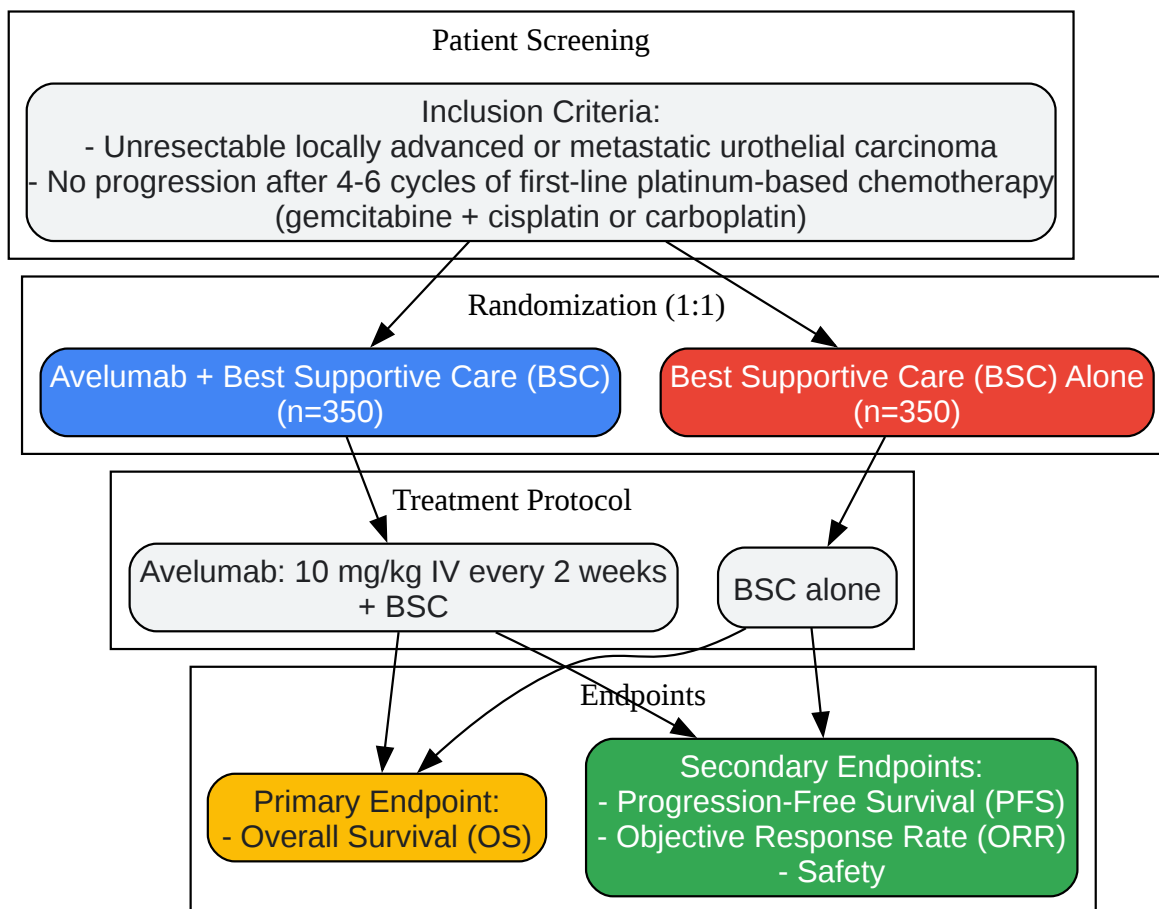
Table 5: Efficacy of Avelumab Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100).

Endpoint	Avelumab + Best Supportive Care (BSC) (n=350)	BSC Alone (n=350)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (Overall Population)	21.4 months	14.3 months	0.69 (0.56-0.86)	0.001
Median Overall Survival (PD-L1+ Population)	Not Reached	17.1 months	0.56 (0.40-0.79)	<0.001

| Median Progression-Free Survival (Overall Population) | 3.7 months | 2.0 months | 0.62 (0.52-0.75) | <0.001 |

Data from the JAVELIN Bladder 100 trial.

Experimental Protocol: JAVELIN Bladder 100 (Phase III).



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Caption: JAVELIN Bladder 100 experimental workflow.

Avelumab in Combination with Radiotherapy

Mechanism of Action: Radiotherapy can induce immunogenic cell death, leading to the release of tumor antigens and inflammatory cytokines. This can create a more favorable tumor microenvironment for immune checkpoint inhibitors. This combination may also induce an "abscopal effect," where local radiation leads to an anti-tumor response at distant, non-irradiated sites.

Clinical Data Summary: Studies have explored avelumab with radiotherapy in various cancers, including relapsed/refractory multiple myeloma and metastatic castration-resistant prostate cancer (mCRPC).

Table 6: Efficacy of Avelumab + SABR in mCRPC (ICE-PAC Trial).

Endpoint	Result (n=31)	95% Confidence Interval
Disease Control Rate (DCR)	48%	30-67%
Objective Response Rate (ORR)	31%	11-59%
Median Radiographic PFS	8.4 months	4.5 - Not Reached

| Median Overall Survival | 14.1 months | 8.9 - Not Reached |

Data from the Phase 2 ICE-PAC trial.

Experimental Protocol: Avelumab + Radiotherapy for Relapsed/Refractory Multiple Myeloma (Phase II).

- Study Design: Open-label, single-arm, phase II study.
- Patient Population: Patients with relapsed/refractory multiple myeloma with at least one lesion amenable to radiotherapy.
- Treatment Protocol:
 - Patients receive avelumab via intravenous infusion every two weeks.
 - After the first cycle (two doses) of avelumab, patients receive five consecutive days of radiation therapy to a focal lesion.
 - Avelumab treatment continues every two weeks until disease progression or unacceptable toxicity.
- Primary Endpoint: Safety and tolerability of the combination.

- Secondary Endpoints: Overall response, duration of response, and monitoring for an abscopal effect.

Avelumab in Combination with EGFR Inhibitors

Avelumab and Cetuximab for Head and Neck Cancer

Rationale: Combining PD-L1 blockade with an epidermal growth factor receptor (EGFR) inhibitor like cetuximab may offer a dual mechanism of action. Cetuximab can induce antibody-dependent cell-mediated cytotoxicity (ADCC), potentially enhancing the immune response initiated by avelumab.

Clinical Data Summary: A phase II trial led by the Alliance for Clinical Trials in Oncology evaluated avelumab plus cetuximab versus avelumab alone in advanced cutaneous squamous cell carcinoma (cSCC).

Table 7: Efficacy of Avelumab + Cetuximab in Advanced cSCC (Phase II).

Endpoint	Avelumab + Cetuximab	Avelumab Alone
Median Progression-Free Survival (PFS)	11.1 months	3.0 months
Confirmed Objective Response Rate (ORR)	27.6%	21.4%

| Median Overall Survival (OS) | Not Reached | 35.8 months |

Data from the Alliance for Clinical Trials in Oncology Phase 2 trial.

Conclusion

Avelumab in combination with various cancer therapies has shown significant promise in improving clinical outcomes across a range of malignancies. The synergistic mechanisms of action, such as targeting angiogenesis, inhibiting DNA repair pathways, and enhancing the effects of chemotherapy and radiotherapy, provide a strong rationale for these combination approaches. The clinical data presented herein, particularly from pivotal trials like JAVELIN Renal 101 and JAVELIN Bladder 100, have already led to new standards of care. Ongoing

research continues to explore novel avelumab combinations and identify patient populations most likely to benefit, further advancing the field of cancer immunotherapy.

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